2-Amino-5-(3-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
CAS No.: 1354925-49-7
Cat. No.: VC11724480
Molecular Formula: C19H20N4O6
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354925-49-7 |
|---|---|
| Molecular Formula | C19H20N4O6 |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 2-amino-4-(3-nitrophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one |
| Standard InChI | InChI=1S/C19H20N4O6/c1-27-14-7-11(8-15(28-2)16(14)29-3)10-19(17(24)21-18(20)22-19)12-5-4-6-13(9-12)23(25)26/h4-9H,10H2,1-3H3,(H3,20,21,22,24) |
| Standard InChI Key | WMIFVJOKPVJMKF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Amino-5-(3-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS No. 1354925-49-7) possesses the molecular formula C₁₉H₂₀N₄O₆ and a molecular weight of 400.4 g/mol. Its IUPAC name, 2-amino-4-(3-nitrophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one, reflects the arrangement of functional groups:
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A 3-nitrophenyl moiety at position 4.
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A 3,4,5-trimethoxybenzyl group at position 4.
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An amino group at position 2.
The compound’s SMILES notation, COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)N+[O-], highlights the spatial orientation of substituents, critical for interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₆ |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 2-amino-4-(3-nitrophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one |
| SMILES | COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)N+[O-] |
| InChI Key | WMIFVJOKPVJMKF-UHFFFAOYSA-N |
Synthesis and Chemical Modifications
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically starting with the condensation of 3-nitrobenzaldehyde and 3,4,5-trimethoxybenzylamine in the presence of a catalyst. A representative pathway includes:
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Formation of the imidazole ring: Cyclization of the intermediate Schiff base under acidic conditions.
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Oxidation and reduction steps: Use of oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄) to refine functional groups.
Critical parameters influencing yield and purity include:
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Temperature: Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
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Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
Post-Synthetic Modifications
The compound’s amino and carbonyl groups enable further derivatization:
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Acylation: Reaction with acyl chlorides to introduce lipophilic side chains.
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Nitro group reduction: Catalytic hydrogenation converts the nitro group to an amine, expanding utility in drug design.
Biological Activity and Mechanism of Action
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer) demonstrate dose-dependent cytotoxicity (IC₅₀ ≈ 15 µM). Mechanistic studies suggest:
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Topoisomerase II inhibition: Stabilization of DNA-enzyme complexes triggers apoptosis.
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Reactive oxygen species (ROS) generation: Oxidative stress disrupts mitochondrial function .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing kinase inhibitors. For example, substituting the nitro group with a cyano moiety improves selectivity for EGFR tyrosine kinase .
Computational Modeling
Docking simulations using the AutoDock Vina platform reveal strong binding affinity (−9.2 kcal/mol) for the ATP-binding pocket of CDK2, a cyclin-dependent kinase involved in cell cycle regulation.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Imidazolone Derivatives
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Target Compound | 25 (S. aureus) | 15 (MCF-7) |
| 2-Amino-5-(3-methoxyphenyl) derivative | 50 | 30 |
| Nitro-free analog | >100 | 45 |
The nitro group and trimethoxy substitution confer superior bioactivity compared to analogs, highlighting structure-activity relationship (SAR) insights .
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